molecular formula C8H11N3O2 B2457258 methyl5H,6H,7H,8H-imidazo[1,2-b]pyridazine-3-carboxylate CAS No. 2361634-41-3

methyl5H,6H,7H,8H-imidazo[1,2-b]pyridazine-3-carboxylate

Cat. No.: B2457258
CAS No.: 2361634-41-3
M. Wt: 181.195
InChI Key: PHCLCNUBXHIGDZ-UHFFFAOYSA-N
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Description

methyl5H,6H,7H,8H-imidazo[1,2-b]pyridazine-3-carboxylate is a heterocyclic compound with a unique structure that combines an imidazole ring fused with a pyridazine ring

Properties

IUPAC Name

methyl 5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O2/c1-13-8(12)6-5-9-7-3-2-4-10-11(6)7/h5,10H,2-4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHCLCNUBXHIGDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN=C2N1NCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl5H,6H,7H,8H-imidazo[1,2-b]pyridazine-3-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a suitable diamine with a dicarbonyl compound in the presence of a catalyst. The reaction is usually carried out in a solvent such as ethanol or methanol, and the temperature is maintained at around 80-100°C to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

methyl5H,6H,7H,8H-imidazo[1,2-b]pyridazine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to introduce additional functional groups.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride to modify the compound’s structure.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium at room temperature.

    Reduction: Sodium borohydride in methanol at 0-5°C.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide at elevated temperatures.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Synthesis and Characterization

The synthesis of methyl5H,6H,7H,8H-imidazo[1,2-b]pyridazine-3-carboxylate typically involves multi-step organic reactions. Key methods include:

  • Condensation Reactions : These are often employed to form the imidazo[1,2-b]pyridazine framework through the reaction of various nitrogen-containing precursors.
  • Cyclization Techniques : Cyclization is crucial for constructing the bicyclic structure characteristic of imidazo compounds.

Characterization techniques such as NMR spectroscopy and mass spectrometry are utilized to confirm the structure and purity of synthesized compounds.

Biological Activities

This compound exhibits a range of biological activities that make it a candidate for pharmaceutical development:

Antimicrobial Properties

Research indicates that derivatives of imidazo[1,2-b]pyridazines show significant antimicrobial activity against various pathogens. For instance:

  • Antimycobacterial Activity : Compounds derived from this class have demonstrated effectiveness against mycobacterial infections, including tuberculosis. Studies highlight their potential as novel treatments for drug-resistant strains .
  • Broad-spectrum Antibacterial Effects : The compound has been evaluated for its ability to inhibit bacterial growth in both Gram-positive and Gram-negative bacteria .

Anticancer Potential

Recent studies suggest that this compound may possess anticancer properties:

  • Mechanisms of Action : Investigations into its mechanism reveal that it may induce apoptosis in cancer cells through various pathways .
  • Targeted Therapy Development : Ongoing research aims to develop targeted therapies based on the structural features of this compound.

Case Studies

Several case studies illustrate the practical applications of this compound:

StudyFocusFindings
Moraski et al. (2020)Antimycobacterial agentsIdentified imidazo[1,2-b]pyridazine derivatives as potent inhibitors against Mycobacterium tuberculosis .
Pethe et al. (2021)Anticancer activityDemonstrated that specific derivatives could inhibit tumor growth in vitro and in vivo models .
Tewari et al. (2014)Anti-inflammatory effectsReported anti-inflammatory properties in animal models using synthesized derivatives .

Material Science Applications

Beyond biological applications, this compound is being explored in material science:

  • Organic Electronics : Its unique electronic properties make it suitable for use in organic semiconductors and photovoltaic devices.
  • Polymer Chemistry : The compound can be incorporated into polymer matrices to enhance mechanical properties and thermal stability.

Mechanism of Action

The mechanism of action of methyl5H,6H,7H,8H-imidazo[1,2-b]pyridazine-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the modifications made to the compound’s structure.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-6-carboxylate
  • Methyl 3-(trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine-1-carboxylate

Uniqueness

methyl5H,6H,7H,8H-imidazo[1,2-b]pyridazine-3-carboxylate is unique due to its specific ring fusion and the presence of both imidazole and pyridazine rings. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Biological Activity

Methyl 5H,6H,7H,8H-imidazo[1,2-b]pyridazine-3-carboxylate is a compound belonging to the imidazo[1,2-b]pyridazine class, which has garnered attention due to its potential biological activities. This article explores its biological activity through various studies and findings, focusing on its mechanisms of action, therapeutic applications, and structure-activity relationships (SAR).

Chemical Structure

The chemical structure of methyl 5H,6H,7H,8H-imidazo[1,2-b]pyridazine-3-carboxylate can be represented as follows:

C9H8N4O2\text{C}_9\text{H}_8\text{N}_4\text{O}_2

This compound features a fused imidazole and pyridine ring system that contributes to its biological properties.

Research indicates that imidazo[1,2-b]pyridazines exhibit various mechanisms of action:

  • Inhibition of Kinases : Some derivatives have been shown to inhibit IκB kinase β (IKKβ), a key regulator in inflammatory responses. This inhibition leads to reduced tumor necrosis factor-alpha (TNFα) production in mouse models .
  • Antimycobacterial Activity : Compounds related to this scaffold have been explored for their antimycobacterial properties against Mycobacterium tuberculosis. Structure-activity relationship studies suggest that specific substitutions enhance their efficacy against drug-resistant strains .

Biological Activity Overview

The biological activities of methyl 5H,6H,7H,8H-imidazo[1,2-b]pyridazine-3-carboxylate can be summarized as follows:

Activity Type Description References
AntimycobacterialExhibits potential against Mycobacterium tuberculosis with promising MIC values.
Anti-inflammatoryInhibits IKKβ leading to decreased TNFα production.
AnticancerPotential applications in cancer therapy due to its ability to modulate kinase activity.
AntiviralEmerging evidence suggests activity against viral infections through modulation of immune responses.

Case Studies

  • Antimycobacterial Efficacy : A study demonstrated that derivatives of imidazo[1,2-b]pyridazine showed significant activity against multidrug-resistant Mycobacterium tuberculosis strains with MIC values ranging from 0.025 to 0.054 μg/mL. This highlights the potential for developing new anti-TB therapies based on this scaffold .
  • Inflammatory Response Modulation : Another study focused on the anti-inflammatory properties of imidazo[1,2-b]pyridazines by examining their effects on TNFα production in mice. The results indicated that these compounds could effectively reduce inflammation through IKKβ inhibition .

Structure-Activity Relationship (SAR)

The SAR studies reveal critical insights into how modifications to the imidazo[1,2-b]pyridazine structure influence biological activity:

  • Substituent Effects : Variations in substituents on the pyridine ring significantly impact the potency and selectivity of these compounds as kinase inhibitors.
  • Fused Ring Systems : The presence of fused ring systems enhances lipophilicity and membrane permeability, which are crucial for biological activity.

Q & A

Q. What are the standard synthetic protocols for methyl 5H,6H,7H,8H-imidazo[1,2-b]pyridazine-3-carboxylate, and how are reaction conditions optimized?

The synthesis typically involves cyclocondensation reactions, such as the reaction of 5-aminopyridazine derivatives with activated carbonyl compounds (e.g., methyl glyoxylate). Key parameters include solvent choice (polar aprotic solvents like DMF or THF), temperature control (60–100°C), and catalysts (e.g., acetic acid or Lewis acids). Yield optimization often requires iterative adjustment of stoichiometry and reaction time, followed by purification via column chromatography or recrystallization .

Q. How is the structure of methyl 5H,6H,7H,8H-imidazo[1,2-b]pyridazine-3-carboxylate confirmed experimentally?

Structural confirmation relies on:

  • NMR Spectroscopy : 1^1H and 13^13C NMR to verify proton environments and carbonyl/carboxylate signals.
  • Mass Spectrometry (MS) : High-resolution MS to confirm molecular weight and fragmentation patterns.
  • X-ray Crystallography (if available): For unambiguous determination of stereochemistry and ring conformation .

Q. What biological activities are associated with this compound, and what assays are used to evaluate them?

Preliminary studies on analogs suggest potential antimicrobial, anticancer, and anti-inflammatory activities. Standard assays include:

  • Enzyme Inhibition Assays : For kinases or proteases (e.g., fluorescence-based kinetic assays).
  • Cell Viability Assays : MTT or ATP-luminescence for cytotoxicity screening.
  • Receptor Binding Studies : Radioligand displacement assays for GPCR targets .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide the design of analogs with enhanced bioactivity?

SAR studies focus on modifying:

  • Substituents : Introducing electron-withdrawing groups (e.g., -CF3_3) at the 2-position to improve metabolic stability.
  • Ring Saturation : Adjusting the 5H-8H ring system to modulate conformational flexibility.
  • Functional Groups : Replacing the methyl ester with amides or hydroxamates to alter solubility and target affinity. Computational tools (e.g., molecular docking) validate hypotheses before synthesis .

Q. How can researchers resolve contradictions in reported biological data for this compound class?

Discrepancies often arise from variations in assay conditions or impurity profiles. Strategies include:

  • Reproducibility Checks : Repeating assays with standardized protocols (e.g., uniform cell lines, buffer conditions).
  • Analytical Purity Assessment : HPLC or LC-MS to verify compound integrity (>95% purity).
  • Meta-Analysis : Cross-referencing data from structurally related compounds (e.g., imidazo[1,2-a]pyridines) to identify trends .

Q. What computational methods are suitable for predicting the pharmacokinetic properties of this compound?

  • QSAR Models : Predict logP, solubility, and bioavailability using software like Schrödinger or MOE.
  • Molecular Dynamics Simulations : Assess membrane permeability and protein-ligand binding stability.
  • ADMET Prediction Tools : SwissADME or pkCSM for toxicity and metabolic pathway analysis .

Q. How can selectivity against off-target enzymes/receptors be improved during lead optimization?

  • Selective Functionalization : Introduce bulky substituents (e.g., tert-butyl) to sterically hinder non-target interactions.
  • Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics to prioritize high-specificity analogs.
  • Kinase Profiling Panels : Screen against broad kinase families to identify cross-reactivity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.